molecular formula C12H13NO2S B2827032 2-(1-Methyl-3-methylthioindol-2-yl)acetic acid CAS No. 57666-07-6

2-(1-Methyl-3-methylthioindol-2-yl)acetic acid

Cat. No.: B2827032
CAS No.: 57666-07-6
M. Wt: 235.3
InChI Key: WQWDWRNNBRSVMJ-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention due to their application as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions . For example, 2-(1H-indol-3-yl)acetic acid can be esterified with a catalytic amount of sulfuric acid in ethanol to produce ethyl 2-(1H-indol-3-yl)acetate, which can then react with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

Indole derivatives, such as 1-Methyl-3-indoleacetic acid, are characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring . The molecular weight of 1-Methyl-3-indoleacetic acid is 189.21 .


Chemical Reactions Analysis

The stoichiometry of chemical reactions involving acetic acid derivatives can serve as the basis for quantitative chemical analysis methods . For example, acetic acid reacts with potassium carbonate according to a specific equation .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1-Methyl-3-indoleacetic acid is an indole derivative .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological targets . For example, Auxin/induced-3-acetic acid (Aux/IAA) is an important plant hormone that affects plant growth and resistance to abiotic stresses .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. For example, acetic acid is flammable and can cause severe skin burns and eye damage .

Future Directions

There is considerable interest in biorefining strategies converting biomass into biofuels and platform chemicals . For example, the production of glacial acetic acid (GAA) from biomass might be an economically viable and sustainable alternative to petroleum-derived routes .

Properties

IUPAC Name

2-(1-methyl-3-methylsulfanylindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-13-9-6-4-3-5-8(9)12(16-2)10(13)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDWRNNBRSVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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